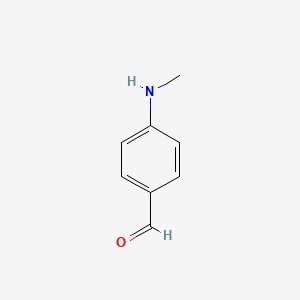

4-(Methylamino)benzaldehyde

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-(methylamino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-9-8-4-2-7(6-10)3-5-8/h2-6,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKUQAXOMUSPEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450733 | |

| Record name | Benzaldehyde, 4-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

556-21-8 | |

| Record name | Benzaldehyde, 4-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Methylamino)benzaldehyde from 4-Aminobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(methylamino)benzaldehyde from 4-aminobenzaldehyde (B1209532), a key transformation in the development of various pharmaceutical and chemical entities. The primary focus of this document is the Eschweiler-Clarke reaction, a robust and widely utilized method for the N-methylation of primary amines.

Introduction

This compound is a valuable intermediate in organic synthesis, finding applications in the preparation of dyes, agrochemicals, and perhaps most significantly, as a building block in the synthesis of pharmaceutically active compounds. Its precursor, 4-aminobenzaldehyde, is a readily available starting material. The conversion of the primary amino group to a secondary methylamino group is a critical step that can be efficiently achieved through the Eschweiler-Clarke reaction. This reaction utilizes formaldehyde (B43269) as the source of the methyl group and formic acid as the reducing agent in a reductive amination process.

Synthesis Pathway: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and reliable method for the methylation of primary and secondary amines.[1][2] When a primary amine, such as 4-aminobenzaldehyde, is treated with an excess of formaldehyde and formic acid, it undergoes methylation to form the corresponding tertiary amine. However, by controlling the stoichiometry of the reagents, it is possible to favor the formation of the secondary amine, this compound. The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by formic acid.[3][4] A key advantage of this method is that it avoids the formation of quaternary ammonium (B1175870) salts, which can be a significant side reaction in other methylation procedures.[2]

The overall transformation is depicted in the following reaction scheme:

Caption: General scheme of the Eschweiler-Clarke reaction for the synthesis of this compound.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound from 4-aminobenzaldehyde via the Eschweiler-Clarke reaction. This protocol is based on established procedures for the methylation of aromatic amines.[5]

Materials:

-

4-Aminobenzaldehyde

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Sodium bicarbonate or Sodium hydroxide (B78521) solution (for neutralization)

-

Ethyl acetate (B1210297) or Dichloromethane (B109758) (for extraction)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-aminobenzaldehyde (1.0 equivalent).

-

Add formic acid (approximately 5.0 equivalents) to the flask.

-

Heat the mixture in an oil bath to 80-90 °C.

-

Slowly add formaldehyde solution (approximately 2.5 equivalents) dropwise to the heated mixture.

-

After the addition is complete, increase the temperature to reflux (approximately 100-110 °C) and maintain for 6-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is greater than 8. Carbon dioxide evolution will occur, so addition should be slow to avoid excessive foaming.

-

Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to isolate the desired this compound.

Quantitative Data

The following tables summarize the key quantitative data for the starting material and the expected product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 4-Aminobenzaldehyde | C₇H₇NO | 121.14 | Yellowish crystalline solid |

| This compound | C₈H₉NO | 135.16 | Solid |

Table 2: Spectroscopic Data for Characterization

| Parameter | This compound (Expected) | 4-(Dimethylamino)benzaldehyde (Reference)[6] |

| ¹H NMR (CDCl₃, δ ppm) | ~9.7 (s, 1H, CHO), ~7.7 (d, 2H, Ar-H), ~6.6 (d, 2H, Ar-H), ~4.8 (br s, 1H, NH), ~2.9 (s, 3H, N-CH₃) | 9.73 (s, 1H), 7.73 (d, J = 7.7 Hz, 2H), 6.69 (d, J = 7.5 Hz, 2H), 3.08 (s, 6H) |

| ¹³C NMR (CDCl₃, δ ppm) | ~190, ~153, ~132, ~126, ~111, ~30 | 190.4, 154.4, 132.1, 125.3, 111.1, 40.2 |

| IR (KBr, cm⁻¹) | ~3350 (N-H), ~2800, 2700 (C-H, aldehyde), ~1680 (C=O), ~1600, 1500 (C=C, aromatic) | ~2800, 2700 (C-H, aldehyde), ~1680 (C=O), ~1600, 1500 (C=C, aromatic) |

| Mass Spec (ESI-MS) | m/z [M+H]⁺ = 136.07 | m/z [M+H]⁺ = 150.1 |

Note: The expected values for this compound are estimations and should be confirmed by experimental data.

Logical Workflow of the Synthesis

The following diagram illustrates the logical workflow of the synthesis and purification process.

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

The Eschweiler-Clarke reaction provides an effective and direct pathway for the synthesis of this compound from 4-aminobenzaldehyde. This in-depth guide offers a foundational understanding of the synthesis, a detailed experimental protocol, and expected analytical data to aid researchers and professionals in the successful execution and characterization of this important chemical transformation. Careful control of reaction conditions and purification are key to obtaining a high yield of the desired product.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(Methylamino)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Methylamino)benzaldehyde, a versatile aromatic aldehyde with applications in organic synthesis and as an intermediate in the manufacturing of various pharmaceuticals and dyes. This document collates available quantitative data, details relevant experimental protocols, and presents logical workflows for its synthesis and purification.

Core Physicochemical Properties

This compound is a mono-N-methylated derivative of 4-aminobenzaldehyde (B1209532). Its physicochemical characteristics are summarized in the tables below. Data for the closely related compound, 4-(Dimethylamino)benzaldehyde, is also provided for comparative purposes.

Table 1: General Physicochemical Properties [1][2]

| Property | This compound | 4-(Dimethylamino)benzaldehyde |

| Molecular Formula | C₈H₉NO | C₉H₁₁NO |

| Molecular Weight | 135.16 g/mol | 149.19 g/mol |

| Appearance | Solid | Yellow to brown crystalline powder |

| Melting Point | 56-57 °C | 72-75 °C |

| Boiling Point | 185-187 °C @ 15 Torr | 176-177 °C |

Table 2: Solubility Data

Quantitative solubility data for this compound is not widely available. However, qualitative descriptions indicate its solubility behavior is similar to its dimethylated analog, which is generally soluble in organic solvents and shows limited solubility in water.

| Solvent | This compound | 4-(Dimethylamino)benzaldehyde |

| Water | Insoluble (by inference) | 0.3 g/L at 20 °C[1] |

| Ethanol (B145695) | Soluble (by inference) | 1 g / 25 mL (40 g/L)[3] |

| Acetone | Soluble (by inference) | Generally Soluble[4] |

| Chloroform | Soluble (by inference) | Generally Soluble[4] |

| Dilute Hydrochloric Acid | Soluble (by inference) | 1 g / 20 mL (50 g/L)[3] |

Spectral Data

Table 3: Reference Spectral Data for 4-(Dimethylamino)benzaldehyde

| Spectrum Type | Key Features |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.73 (s, 1H, -CHO), 7.73 (d, 2H, Ar-H), 6.69 (d, 2H, Ar-H), 3.08 (s, 6H, -N(CH₃)₂)[5] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 190.4 (-CHO), 154.4, 132.1, 125.3, 111.1 (Ar-C), 40.2 (-N(CH₃)₂)[5] |

| IR | Characteristic peaks for C=O stretching (~1680 cm⁻¹), C-N vibrations (1465-1545 cm⁻¹), and N-H stretching (for mono-methylated) (~3455 cm⁻¹) are expected.[6] |

| UV-Vis | λmax in methanol (B129727) at 356 nm.[7] |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the search results, a plausible synthesis route involves the reductive mono-N-methylation of 4-aminobenzaldehyde. The following is a generalized protocol based on similar reactions.

Synthesis via Reductive Amination of 4-Aminobenzaldehyde (Generalized Protocol)

This method involves the formation of an imine intermediate from 4-aminobenzaldehyde and formaldehyde (B43269), followed by in-situ reduction.

Materials:

-

4-Aminobenzaldehyde

-

Formaldehyde (aqueous solution, e.g., 37%)

-

Reducing agent (e.g., Sodium borohydride (B1222165), Sodium cyanoborohydride, or catalytic hydrogenation with H₂/Pd-C)

-

Methanol or other suitable solvent

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (B78521) (for workup)

-

Dichloromethane or other organic solvent for extraction

Procedure:

-

Imine Formation: Dissolve 4-aminobenzaldehyde in methanol. Add one equivalent of aqueous formaldehyde solution and stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Once imine formation is significant, cool the reaction mixture in an ice bath. Slowly add the reducing agent (e.g., sodium borohydride in portions).

-

Workup: After the reduction is complete (as monitored by TLC), quench the reaction by the slow addition of water. Acidify the mixture with dilute hydrochloric acid. Wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any non-basic impurities.

-

Isolation: Basify the aqueous layer with a sodium hydroxide solution until the product precipitates.

-

Purification: Collect the crude product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Caption: Generalized workflow for the synthesis of this compound.

Purification by Recrystallization (Generalized Protocol)

This protocol is based on the principles of recrystallization for purifying solid organic compounds.

Materials:

-

Crude this compound

-

Ethanol

-

Water

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol with gentle heating and stirring.

-

Induce Crystallization: Once the solid is completely dissolved, add hot water dropwise until the solution becomes slightly cloudy, indicating saturation.

-

Cooling and Crystallization: Allow the flask to cool slowly to room temperature to facilitate the formation of pure crystals. For maximum yield, the flask can be subsequently placed in an ice bath for 30-60 minutes.

-

Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of a cold ethanol-water mixture to remove residual impurities. Dry the purified crystals under vacuum.

Caption: Generalized workflow for the purification by recrystallization.

Reactivity and Signaling Pathways

This compound, as an aromatic aldehyde with an electron-donating amino group, is expected to undergo typical reactions of this class of compounds. The amino group activates the aromatic ring towards electrophilic substitution, while the aldehyde group can participate in nucleophilic addition and condensation reactions.

There is no information in the searched literature to suggest that this compound is directly involved in any specific biological signaling pathways. Its primary relevance in a biological context is as a synthetic intermediate for the preparation of more complex, biologically active molecules.

References

- 1. 4-(Dimethylamino) Benzaldehyde (Reag. USP, Ph. Eur.) for analysis, ACS [itwreagents.com]

- 2. This compound | 556-21-8 [chemicalbook.com]

- 3. 4-(Dimethylamino)benzaldehyde | Carcinogen | TargetMol [targetmol.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. 4-(Dimethylamino)Benzaldehyde | C9H11NO | CID 7479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-(Methylamino)benzaldehyde (CAS 556-21-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-(Methylamino)benzaldehyde, with CAS number 556-21-8, is an aromatic aldehyde that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring a methylamino group and a reactive aldehyde functional group on a benzene (B151609) ring, makes it a valuable building block for a variety of more complex molecules, including pharmaceuticals and dyes.[1][2] This document provides an in-depth overview of its chemical and physical properties, safety information, relevant experimental protocols, and its context in drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is critical for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 556-21-8 | [1][3][4] |

| Molecular Formula | C₈H₉NO | [1][3][4][5] |

| Molecular Weight | 135.16 g/mol | [1][3][5] |

| IUPAC Name | This compound | |

| Synonyms | p-(Methylamino)benzaldehyde | [1] |

| Appearance | Solid | [4][6][7] |

| Melting Point | 56-57 °C | [1][6] |

| Boiling Point | 185-187 °C at 15 Torr (mmHg) | [1][6] |

| Density | 1.121 ± 0.06 g/cm³ (Predicted) | [1] |

| Purity | ≥97% | [4] |

| Storage Temperature | 2-8 °C, under inert atmosphere, in a dark place |

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. While the raw spectra are not provided here, data from various spectroscopic techniques have been compiled and are available in public databases.

| Technique | Availability / Reference |

| ¹H NMR | Data available in spectral databases. |

| ¹³C NMR | Data available in spectral databases. |

| Mass Spectrometry (MS) | Data available from NIST and other sources.[8][9] |

| Infrared (IR) Spectroscopy | Data available from NIST and other sources.[10] |

Safety and Hazard Information

Proper handling of this compound is crucial. It is classified as a hazardous substance and requires appropriate safety precautions in a laboratory setting.[6][11]

| Hazard Information | Details | Source(s) |

| GHS Classification | Acute toxicity, oral (Category 4); Skin corrosion/irritation (Category 2); Serious eye damage/eye irritation (Category 2A); Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3). | [6] |

| Signal Word | Warning | |

| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation). | [3][6] |

| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). | [6] |

| Personal Protective Equipment | Use of eye shields, protective gloves, and a dust mask (e.g., type N95) is recommended. | [12] |

| Incompatibilities | Reacts violently with strong oxidizers and bases. | [13] |

Applications in Research and Drug Development

This compound is a key starting material in various synthetic applications.

-

Pharmaceutical and Organic Synthesis: It serves as a building block for synthesizing diverse organic compounds and pharmaceutical agents.[1][2] Its functional groups allow for its incorporation into more complex molecular frameworks with potential therapeutic value.[1]

-

Dye Industry: The aromatic nature of the compound makes it a useful precursor in the synthesis of various dyes.[1][2]

-

Aldehyde Dehydrogenase (ALDH) Research: The broader 4-(dialkylamino)benzaldehyde scaffold is of significant interest in cancer research. The diethyl analog, 4-(diethylamino)benzaldehyde (B91989) (DEAB), is a well-established pan-inhibitor of aldehyde dehydrogenase (ALDH) isoforms, which are overexpressed in many cancers and contribute to drug resistance.[14][15][16] While this compound itself has shown low binding affinity to ALDH1, its structural similarity makes the scaffold relevant for designing novel and more selective ALDH inhibitors.[14][16][17]

Caption: ALDH pathway and inhibition by 4-(dialkylamino)benzaldehyde analogs.

Experimental Protocols

The following sections detail methodologies for the synthesis, purification, and analysis of compounds within the 4-(amino)benzaldehyde family.

This protocol is adapted from the synthesis of the closely related 4-(dimethylamino)benzaldehyde (B131446) and is a standard method for the formylation of electron-rich aromatic rings. To synthesize the target compound, N-methylaniline would be used in place of N,N-dimethylaniline.

Objective: To synthesize this compound via formylation of N-methylaniline.

Materials:

-

N-methylaniline

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice water

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 20%)

-

Three-necked flask, mechanical stirrer, dropping funnel, condenser

Methodology:

-

Cool the N,N-Dimethylformamide (DMF) in a three-necked flask using an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring. This forms the Vilsmeier reagent.

-

After the addition is complete, add N-methylaniline dropwise to the reaction mixture.

-

Heat the mixture (e.g., to 90 °C) for several hours to complete the reaction.

-

After cooling, slowly and carefully pour the reaction mixture into ice water to decompose the reagent complex.

-

Neutralize the acidic solution by adding a sodium hydroxide solution until it becomes weakly alkaline, which will precipitate the crude product.

-

Collect the precipitated solid by filtration.

-

Wash the solid thoroughly with water to remove inorganic salts and impurities.

-

Dry the product, for instance, in a desiccator or a vacuum oven at a low temperature (e.g., 50 °C).[18]

Caption: General workflow for the synthesis of this compound.

This method is effective for purifying amino-containing organic compounds by leveraging the basicity of the amino group.

Objective: To purify crude this compound.

Materials:

-

Crude this compound

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Carbonate (Na₂CO₃) solution

-

Water

-

Beakers, filter funnel, pH paper

Methodology:

-

Suspend the crude product in water.

-

Stir the mixture and add concentrated hydrochloric acid dropwise until the pH is approximately 2. The solid should dissolve as its hydrochloride salt is formed.

-

Filter the solution to remove any insoluble impurities.

-

To the clear filtrate, add saturated sodium carbonate solution dropwise with stirring until the pH reaches approximately 8.

-

The purified this compound will precipitate out of the solution.

-

Cool the mixture (e.g., to 8 °C) and continue stirring for a period (e.g., 1 hour) to maximize precipitation.

-

Collect the purified solid by filtration, wash with cold water, and dry thoroughly.[19]

Caption: Purification workflow via acid-base extraction.

This protocol, specified by ACS Reagent Chemicals for the related 4-(dimethylamino)benzaldehyde, can be adapted to assess purity.[20]

Objective: To check the purity of this compound based on its solubility and solution color.

Materials:

-

Sample of this compound

-

Dilute hydrochloric acid (1:10)

-

Spectrophotometer and 1 cm cuvette

-

Water

Methodology:

-

Solubility Test: Dissolve 1.0 g of the sample in 20 mL of dilute hydrochloric acid (1:10). The dissolution should be complete, and the resulting solution should be clear.[20]

-

Color Test: Use the solution prepared in the solubility test. Measure its absorbance in a 1 cm cuvette at 450 nm against a water blank. A low absorbance value (e.g., not exceeding 0.1 AU) indicates high purity and absence of colored impurities.[20]

References

- 1. lookchem.com [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 556-21-8 | AAA55621 [biosynth.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Benzaldehyde, 4-(methylamino)- | C8H9NO | CID 10986282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. angenechemical.com [angenechemical.com]

- 7. file.bldpharm.com [file.bldpharm.com]

- 8. Benzaldehyde, 4-(dimethylamino)- [webbook.nist.gov]

- 9. Benzaldehyde, 4-(dimethylamino)- [webbook.nist.gov]

- 10. Benzaldehyde, 4-(dimethylamino)- [webbook.nist.gov]

- 11. bio.vu.nl [bio.vu.nl]

- 12. ≥99% (perchloric acid titration), puriss. p.a., reag. Ph. Eur. | Sigma-Aldrich [sigmaaldrich.com]

- 13. carlroth.com [carlroth.com]

- 14. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. prepchem.com [prepchem.com]

- 19. CN103694125A - Preparation method of paradimethylaminobenzaldehyde - Google Patents [patents.google.com]

- 20. pubs.acs.org [pubs.acs.org]

Spectral Analysis of 4-(Methylamino)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for the compound 4-(methylamino)benzaldehyde (CAS No. 556-21-8). This document collates available mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data. It also outlines detailed experimental protocols relevant to the spectroscopic analysis of aromatic aldehydes, serving as a vital resource for researchers in chemistry and drug development.

Introduction

This compound, with the chemical formula C₈H₉NO and a molecular weight of 135.16 g/mol , is an aromatic aldehyde containing a methylamino substituent.[1][2][3][4] The structural elucidation and purity assessment of such compounds are critically dependent on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide presents a detailed compilation of these spectral data to aid in the unequivocal identification and characterization of this molecule.

Spectral Data Presentation

The following sections provide a summary of the available and predicted spectral data for this compound, organized into structured tables for clarity and ease of comparison.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for this compound.[5]

| Parameter | Value | Source |

| Molecular Formula | C₈H₉NO | [5] |

| Molecular Weight | 135.16 g/mol | [5] |

| CAS Registry Number | 556-21-8 | [5] |

| Major Peaks (m/z) | Relative Intensity | |

| Data Unavailable | Data Unavailable |

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~9.7 | Singlet | 1H | Aldehydic proton (-CHO) |

| ~7.7 | Doublet | 2H | Aromatic protons (ortho to -CHO) |

| ~6.6 | Doublet | 2H | Aromatic protons (ortho to -NHCH₃) |

| ~4.8 | Singlet/Broad Singlet | 1H | Amine proton (-NH) |

| ~2.9 | Singlet | 3H | Methyl protons (-CH₃) |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Predicted Chemical Shift (δ ppm) | Assignment |

| ~190 | Carbonyl carbon (C=O) |

| ~155 | Aromatic carbon (C-NHCH₃) |

| ~132 | Aromatic carbons (C-H, ortho to -CHO) |

| ~128 | Aromatic carbon (C-CHO) |

| ~111 | Aromatic carbons (C-H, ortho to -NHCH₃) |

| ~30 | Methyl carbon (-CH₃) |

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. Predicted characteristic IR absorption bands for this compound are listed below.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | N-H stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~2850, ~2750 | Medium | Aldehyde C-H stretch (Fermi resonance) |

| ~1680 | Strong | C=O stretch (conjugated aldehyde) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretches |

| ~1300 | Medium | C-N stretch |

| ~820 | Strong | p-disubstituted benzene (B151609) C-H out-of-plane bend |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques discussed. These protocols are suitable for the analysis of aromatic aldehydes like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer and lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum using a single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.

-

Set an appropriate relaxation delay (e.g., 1-5 seconds) to ensure quantitative integration.

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with single lines for each carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Sample Preparation for GC-MS:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution as needed to be within the instrument's optimal concentration range.

Data Acquisition (Electron Ionization - EI):

-

Inject the prepared sample solution into the GC, where it is vaporized and separated on a capillary column.

-

The separated components enter the mass spectrometer's ion source.

-

In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the spectral analysis of this compound.

References

A Technical Guide to the Crystal Structure of 4-(Dimethylamino)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Crystallographic Data Summary

The crystal structure of 4-(Dimethylamino)benzaldehyde was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P2₁/n. The asymmetric unit contains two independent, yet structurally similar, molecules. Key crystallographic and data collection parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for 4-(Dimethylamino)benzaldehyde

| Parameter | Value |

| Empirical Formula | C₉H₁₁NO |

| Formula Weight | 149.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 10.356 (6) Å |

| b | 7.686 (4) Å |

| c | 20.8434 (13) Å |

| β | 96.808 (13)° |

| Volume | 1647.4 (12) ų |

| Z | 8 |

| Density (calculated) | 1.203 Mg/m³ |

| Absorption Coefficient (μ) | 0.08 mm⁻¹ |

| F(000) | 640 |

| Temperature | 123 (2) K |

Table 2: Data Collection and Refinement Details

| Parameter | Value |

| Diffractometer | Bruker SMART CCD area-detector |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Theta range for data collection | 2.0° to 25.0° |

| Index ranges | -12 ≤ h ≤ 12, -9 ≤ k ≤ 9, -22 ≤ l ≤ 24 |

| Reflections collected | 9835 |

| Independent reflections | 2869 [R(int) = 0.058] |

| Reflections with I > 2σ(I) | 1826 |

| Data / restraints / parameters | 2869 / 0 / 199 |

| Goodness-of-fit on F² | 1.01 |

| Final R indices [I>2σ(I)] | R1 = 0.057, wR2 = 0.160 |

| R indices (all data) | R1 = 0.057, wR2 = 0.160 |

Experimental Protocols

Synthesis of 4-(Dimethylamino)benzaldehyde

The synthesis of 4-(Dimethylamino)benzaldehyde can be achieved via the Vilsmeier-Haack reaction.[1]

Materials:

-

Phosphorus oxychloride (POCl₃)

-

Dimethylformamide (DMF)

-

Dimethylaniline

-

Ice

-

20% aqueous sodium hydroxide (B78521) (NaOH) solution

Procedure:

-

Under cooling with ice, slowly add 83.0 g (0.54 mole) of phosphorus oxychloride dropwise to 33.3 g (0.45 mole) of dimethylformamide.

-

After a period of stirring, add 55 g (0.45 mole) of dimethylaniline to the mixture in a dropwise manner.

-

Heat the resulting reaction mixture at 90°C for 2 hours with stirring.

-

Decompose the catalyst by the slow addition of 200 ml of ice water.

-

Make the mixture weakly alkaline by adding 350 g of a 20% aqueous sodium hydroxide solution.

-

Allow the mixture to cool, which will cause the precipitation of 4-(Dimethylamino)benzaldehyde.

-

Separate the precipitate by filtration.

-

Wash the product thoroughly with water to remove salts and impurities.

-

Dry the final product at 50°C. This method yields approximately 59.8 g (89% yield based on dimethylaniline) of 4-(Dimethylamino)benzaldehyde.[1]

Crystallization and X-ray Diffraction

Crystallization: Crystals suitable for X-ray analysis were obtained by the slow evaporation of an isopropanol (B130326) solution of the synthesized 4-(Dimethylamino)benzaldehyde at room temperature.[2][3]

X-ray Data Collection: A single crystal of suitable size (0.27 × 0.23 × 0.20 mm) was mounted on a Bruker SMART CCD area-detector diffractometer.[2][3] The data was collected at a temperature of 123 K using Mo Kα radiation (λ = 0.71073 Å).[3] A series of φ and ω scans were performed to collect a total of 9835 reflections.

Structure Solution and Refinement: The collected data was processed, and an absorption correction was applied using SADABS.[2][3] The structure was solved and refined using standard crystallographic software. The final R-factor for the refinement was 0.057.[3]

Molecular and Crystal Structure Insights

The crystal structure analysis reveals that the aldehyde and dimethylamine (B145610) groups are essentially coplanar with the benzene (B151609) ring.[2][3] The asymmetric unit contains two independent molecules that are linked by a C—H⋯π interaction.[2][3] In the crystal packing, molecules are linked into chains along the a-axis by C—H⋯O hydrogen bonds.[2][3] The structure is further stabilized by π–π stacking interactions between the benzene rings of adjacent molecules, with a centroid-to-centroid distance of 3.697 (2) Å.[2][3]

Experimental Workflow

The following diagram illustrates the workflow from the synthesis of 4-(Dimethylamino)benzaldehyde to its structural elucidation.

Caption: Workflow from synthesis to crystal structure determination.

References

In-Depth Technical Guide on the Biological Activity of 4-(Methylamino)benzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of derivatives of 4-(Methylamino)benzaldehyde, a versatile scaffold in medicinal chemistry. The document details their anticancer and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound Derivatives

This compound is an aromatic aldehyde that serves as a valuable building block for the synthesis of a diverse array of organic compounds with significant pharmacological potential. Its derivatives, particularly Schiff bases and thiosemicarbazones, have garnered considerable attention in the scientific community due to their wide spectrum of biological activities. These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. The presence of the methylamino group and the reactive aldehyde functionality allows for straightforward chemical modifications, leading to the generation of large libraries of compounds for biological screening. This guide will delve into the key biological activities of these derivatives, presenting a compilation of recent research findings.

Anticancer Activity of this compound Derivatives

Derivatives of this compound have emerged as a promising class of compounds in oncology research. Their mechanisms of action are varied and include the inhibition of crucial enzymes involved in cancer cell proliferation and survival, such as aldehyde dehydrogenases (ALDH) and microtubule affinity regulating kinase 4 (MARK4), as well as the induction of apoptosis.

Inhibition of Aldehyde Dehydrogenase (ALDH)

Aldehyde dehydrogenases are a superfamily of enzymes that are overexpressed in various types of cancer and are considered markers for cancer stem cells (CSCs).[1][2] CSCs are a subpopulation of tumor cells responsible for tumor initiation, metastasis, and resistance to therapy.[2] The inhibition of ALDH is therefore a key therapeutic strategy to target CSCs. Derivatives of 4-(dialkylamino)benzaldehyde, such as 4-(Diethylamino)benzaldehyde (DEAB), are well-established pan-inhibitors of ALDH isoforms.[3] While 4-(Dimethylamino)benzaldehyde (B131446) itself shows low binding affinity to ALDH1, its derivatives have been synthesized and evaluated for their inhibitory and antiproliferative activities in cancer, particularly prostate cancer.[1][4] These compounds act as competitive inhibitors, binding to the active site of ALDH and preventing the oxidation of aldehydes.[3]

Table 1: Inhibitory Activity of 4-(Dialkylamino)benzaldehyde Analogues against ALDH Isoforms

| Compound | ALDH1A1 IC50 (µM) | ALDH1A3 IC50 (µM) | ALDH3A1 IC50 (µM) | Reference |

| DEAB | 0.48 ± 0.06 | 10.20 ± 2.15 | 5.67 | [1][2] |

| Compound 14 | 7.08 ± 0.70 | <10 | <10 | [1][2] |

| Compound 15 | - | 0.29 | - | [1][2] |

| Compound 16 | - | 0.26 | - | [2] |

| Compound 18 | - | - | 1.61 | [1][2] |

| Compound 19 | - | - | 1.29 | [1][2] |

| Compound 26 | 0.80 ± 0.16 | 1.15 | - | [1] |

| Compound 29 | 0.88 ± 0.05 | - | - | [1] |

Note: '-' indicates data not available in the cited sources.

Table 2: Antiproliferative Activity of DEAB Analogues in Prostate Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| DEAB | Various | >200 | [2][5] |

| 16 Analogues | Various | 10-200 | [2][5] |

Inhibition of Microtubule Affinity Regulating Kinase 4 (MARK4)

MARK4 is a Ser/Thr kinase that has been identified as a potential drug target for cancer. The inhibition of MARK4 can lead to the disruption of microtubule dynamics, cell cycle arrest, and apoptosis. Hydrazone derivatives of 4-(dimethylamino)ethoxy)benzohydrazide have been identified as potent inhibitors of MARK4.[6]

Table 3: Anticancer Activity of Hydrazone Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| H4 | MCF-7 | 27.39 | [6] |

| H4 | A549 | 45.24 | [6] |

| H19 | MCF-7 | 34.37 | [6] |

| H19 | A549 | 61.50 | [6] |

Cytotoxicity of Schiff Base Derivatives

Schiff bases derived from 4-(Dimethylamino)benzaldehyde have demonstrated cytotoxic activity against various cancer cell lines.[7][8] The mechanism of action is often associated with the induction of apoptosis.[7][8]

Table 4: Cytotoxicity of Schiff Base Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| 5-C-2-4-NABA | TSCCF | 446.68 | [8][9] |

| 5-C-2-4-NABA | NHGF | 977.24 | [8][9] |

| L5 | HeLa | Micromolar range | [7] |

| L5 | MCF-7 | Micromolar range | [7] |

Note: TSCCF - Tongue Squamous Cell Carcinoma Fibroblasts, NHGF - Normal Human Gingival Fibroblasts.

Antimicrobial Activity of this compound Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Derivatives of this compound, particularly thiosemicarbazones and Schiff bases, have shown promising activity against a range of bacteria and fungi.[10][11][12]

Antibacterial Activity of Thiosemicarbazone Derivatives

Thiosemicarbazones are a class of compounds known for their diverse biological activities, including antimicrobial properties.[11][12][13] Schiff bases of thiosemicarbazone derived from 4-(dimethylamino)benzaldehyde have demonstrated broad-spectrum antibacterial activity.[10]

Table 5: Antibacterial Activity of a Thiosemicarbazone Derivative (PDM)

| Bacterial Strain | Zone of Inhibition (mm) | Standard (Streptomycin) Zone of Inhibition (mm) | Reference |

| Staphylococcus aureus | - | 16.5 | [10] |

| Pseudomonas aeruginosa | 9.5 | 9.0 | [10] |

| Klebsiella pneumoniae | - | - | [10] |

| Bacillus cereus | - | - | [10] |

Note: PDM - (Z)-2-(4-(dimethylamino)benzylidene)-N-methylhydrazinecarbothioamide. '-' indicates data not available in the cited source.

Antibacterial Activity of Schiff Base Derivatives

Schiff bases prepared by reacting 4-(dimethyl amino)benzaldehyde with different amino derivatives have been studied for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[14]

Experimental Protocols

Synthesis of this compound Schiff Base Derivatives (General Procedure)

A common method for synthesizing Schiff bases involves the condensation reaction between an aldehyde and a primary amine.[9][15][16][17]

-

Dissolution: Dissolve equimolar amounts of this compound and the respective primary amine in a suitable solvent, such as ethanol.

-

Catalysis: Add a few drops of a catalyst, like glacial acetic acid, to the mixture.

-

Reflux: Reflux the reaction mixture for a specified period, monitoring the progress of the reaction using thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The Schiff base product will often precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash it with a suitable solvent to remove any unreacted starting materials, and then dry it. Further purification can be achieved by recrystallization.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[6][7][13][18]

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a blank control (medium only).[6]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[6]

-

MTT Addition: After the incubation period, add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for a further 3-4 hours.[13]

-

Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration using non-linear regression analysis.[5][11]

Agar (B569324) Well Diffusion Method for Antimicrobial Activity

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[10][14][19][20][21]

-

Media Preparation: Prepare Mueller-Hinton agar plates.

-

Inoculation: Inoculate the surface of the agar plates uniformly with a standardized suspension of the test microorganism.

-

Well Creation: Create wells (typically 6-8 mm in diameter) in the agar plates using a sterile cork borer.[21]

-

Compound Addition: Add a specific volume of the test compound solution (dissolved in a suitable solvent like DMSO) at different concentrations into the wells. Also, include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).[19]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Visualizations

Signaling Pathway Diagram

Caption: ALDH1A1 signaling in cancer stem cells.

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Aldehyde dehydrogenases in cancer stem cells: potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. clyte.tech [clyte.tech]

- 6. benchchem.com [benchchem.com]

- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Schiff bases targeting an Sw-480 colorectal cell line: synthesis, characterization, ds-DNA binding and anticancer studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06962E [pubs.rsc.org]

- 9. ijacskros.com [ijacskros.com]

- 10. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. hereditybio.in [hereditybio.in]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 17. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. texaschildrens.org [texaschildrens.org]

- 19. chemistnotes.com [chemistnotes.com]

- 20. m.youtube.com [m.youtube.com]

- 21. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

A Tale of Two Amines: A Technical Guide to 4-(Methylamino)benzaldehyde and 4-(Dimethylamino)benzaldehyde for the Research Scientist

An in-depth exploration of the synthesis, properties, and applications of two closely related aromatic aldehydes, providing researchers, scientists, and drug development professionals with a comprehensive comparative analysis.

In the landscape of organic synthesis and medicinal chemistry, the subtle modification of a functional group can profoundly impact a molecule's physicochemical properties, reactivity, and biological activity. This technical guide delves into the core characteristics of two such analogous compounds: 4-(methylamino)benzaldehyde and 4-(dimethylamino)benzaldehyde (B131446). While separated by a single methyl group, their differences in electronic properties, synthetic accessibility, and utility in various applications are significant. This document provides a detailed comparison of their properties, comprehensive experimental protocols, and a discussion of their respective roles in scientific research and development.

Physicochemical Properties: A Comparative Overview

The addition of a second methyl group to the nitrogen atom in 4-(dimethylamino)benzaldehyde introduces notable changes in its physical properties compared to its mono-methylated counterpart. These differences, including melting point, boiling point, and solubility, are critical considerations for experimental design and application.

| Property | This compound | 4-(Dimethylamino)benzaldehyde |

| CAS Number | 556-21-8 | 100-10-7 |

| Molecular Formula | C₈H₉NO | C₉H₁₁NO |

| Molecular Weight | 135.16 g/mol [1][2] | 149.19 g/mol [3][4] |

| Appearance | Solid[1] | Yellow to brown crystalline powder[3] |

| Melting Point | 56-57 °C[2][5] | 72-75 °C[6][7] |

| Boiling Point | 185-187 °C at 15 Torr[2][5] | 176-177 °C |

| Solubility | Data not readily available | Soluble in organic solvents like ethanol (B145695), acetone, and chloroform; limited solubility in water.[3] |

Electronic Effects and Reactivity

The primary differentiator in the chemical behavior of these two molecules lies in the electronic nature of their amino substituents. Both the methylamino (-NHMe) and dimethylamino (-NMe₂) groups are electron-donating due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. This electron-donating character activates the benzene (B151609) ring towards electrophilic aromatic substitution.

However, the dimethylamino group is a stronger electron-donating group than the methylamino group. The presence of two electron-releasing methyl groups in the -NMe₂ group increases the electron density on the nitrogen atom, enhancing its ability to donate electrons into the aromatic system. This heightened electron-donating capacity in 4-(dimethylamino)benzaldehyde makes its aromatic ring more nucleophilic and thus more reactive towards electrophiles compared to this compound.

This difference in electron density also influences the reactivity of the aldehyde functional group. The increased electron density on the aromatic ring in the dimethylamino derivative can be relayed to the carbonyl carbon, making it slightly less electrophilic than in the methylamino counterpart.

Experimental Protocols

Detailed and reliable experimental procedures are paramount for the successful synthesis, purification, and analysis of chemical compounds. This section provides in-depth protocols for both this compound and 4-(dimethylamino)benzaldehyde.

Synthesis

The synthetic routes to these two compounds differ significantly, with the Vilsmeier-Haack reaction being a common and efficient method for the dimethylamino derivative.

Protocol 3.1.1: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of this compound from 4-fluorobenzaldehyde and methylamine.

-

Materials:

-

4-Fluorobenzaldehyde

-

Methylamine (40% in water or as a solution in a suitable solvent)

-

Potassium carbonate

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) for chromatography

-

-

Procedure:

-

To a solution of 4-fluorobenzaldehyde (1.0 eq) in DMSO, add potassium carbonate (2.0 eq) and methylamine solution (1.5 eq).

-

Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.

-

Protocol 3.1.2: Synthesis of 4-(Dimethylamino)benzaldehyde via Vilsmeier-Haack Reaction

This protocol details the formylation of N,N-dimethylaniline to produce 4-(dimethylamino)benzaldehyde.[8]

-

Materials:

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline

-

Ice

-

Sodium acetate solution (saturated) or Sodium hydroxide (B78521) solution (20%)

-

Water

-

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, cool DMF in an ice-salt bath.

-

Slowly add phosphorus oxychloride dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.

-

After the addition is complete, stir the mixture for an additional 30 minutes at room temperature.

-

Add N,N-dimethylaniline dropwise to the reaction mixture.

-

Heat the reaction mixture to 70-90 °C for several hours, monitoring the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto a large amount of crushed ice with stirring.

-

Carefully neutralize the acidic solution with a cold aqueous solution of sodium acetate or sodium hydroxide to a pH of 6-7.[8]

-

The product will precipitate out of the solution. Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.[8]

-

Purification

Recrystallization is a common and effective method for purifying both aldehydes.

Protocol 3.2.1: Purification of 4-(Dimethylamino)benzaldehyde by Recrystallization

-

Materials:

-

Crude 4-(dimethylamino)benzaldehyde

-

Ethanol

-

Water

-

Erlenmeyer flask

-

Heating source

-

Büchner funnel and filter flask

-

-

Procedure:

-

Dissolve the crude 4-(dimethylamino)benzaldehyde in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

Once dissolved, add hot water dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

To maximize the yield, place the flask in an ice bath for 30-60 minutes.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol-water mixture.

-

Dry the purified crystals under vacuum.

-

Analysis

The purity and identity of the synthesized compounds can be confirmed using various analytical techniques.

-

Thin-Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and assess the purity of fractions during column chromatography.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the characteristic functional groups present in the molecule, such as the carbonyl (C=O) and amine (N-H or C-N) stretches.

Applications in Research and Drug Development

Both this compound and 4-(dimethylamino)benzaldehyde serve as valuable building blocks and reagents in various scientific disciplines.

This compound:

-

Organic Synthesis: It is used as a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and dyes.[2]

-

Medicinal Chemistry: The methylamino-benzaldehyde scaffold is explored in the development of novel therapeutic agents. It has been investigated for potential antimicrobial and anti-inflammatory properties.[2]

-

Positron Emission Tomography (PET): Radiolabeled this compound has been used in PET imaging studies.[9]

4-(Dimethylamino)benzaldehyde:

-

Ehrlich's Reagent: It is the key component of Ehrlich's reagent, which is widely used for the colorimetric detection of indoles and urobilinogen.

-

Dye Synthesis: It is a crucial intermediate in the production of various dyes, including triphenylmethane (B1682552) and azo dyes.[10]

-

Pharmaceuticals: It serves as a precursor in the synthesis of certain pharmaceuticals.[10] While some studies have indicated that related compounds possess antimicrobial activities, 4-(dimethylamino)benzaldehyde itself has been noted to have low binding affinity for certain enzymes like aldehyde dehydrogenase (ALDH1).[3][11]

-

Analytical Chemistry: It is used as a derivatizing agent in chromatography to enhance the detection of certain analytes.[10]

Conclusion

This compound and 4-(dimethylamino)benzaldehyde, while structurally similar, exhibit distinct properties and are synthesized through different primary routes. The stronger electron-donating nature of the dimethylamino group renders 4-(dimethylamino)benzaldehyde a more reactive and widely utilized reagent, particularly in colorimetric assays and large-scale dye synthesis. Conversely, this compound provides a valuable platform for more nuanced synthetic modifications in medicinal chemistry and other specialized applications. Understanding the subtle yet significant differences between these two compounds allows researchers and drug development professionals to make informed decisions in the selection of appropriate starting materials and synthetic strategies, ultimately accelerating the pace of innovation and discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. quora.com [quora.com]

- 5. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. quora.com [quora.com]

- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 11. 4-Dimethylaminobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to Novel Reactions of 4-(Methylamino)benzaldehyde for Drug Discovery and Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylamino)benzaldehyde is a versatile aromatic aldehyde that serves as a valuable building block in the synthesis of a diverse array of heterocyclic compounds and other complex organic molecules. Its unique electronic properties, stemming from the electron-donating methylamino group, influence the reactivity of the aldehyde moiety and the overall molecular scaffold. This technical guide explores several novel and efficient synthetic methodologies utilizing this compound, with a focus on reactions pertinent to medicinal chemistry and drug development. Detailed experimental protocols, quantitative data, and mechanistic insights are provided to facilitate the application of these reactions in a research setting.

I. Three-Component Synthesis of 2-Amino-4H-Chromenes

The 2-amino-4H-chromene scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. A highly efficient, one-pot, three-component reaction of this compound, an active methylene (B1212753) compound (e.g., malononitrile), and a phenolic compound (e.g., resorcinol (B1680541) or dimedone) provides a straightforward entry to this important class of compounds.

Experimental Protocol: Synthesis of 2-Amino-7-hydroxy-4-(4-(methylamino)phenyl)-4H-chromene-3-carbonitrile

A mixture of this compound (1 mmol), malononitrile (B47326) (1 mmol), resorcinol (1 mmol), and a catalytic amount of a suitable catalyst (e.g., 15 mol% pyridine-2-carboxylic acid) is refluxed in a water-ethanol (1:1) solvent mixture.[1][2] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold ethanol (B145695), and dried.

Quantitative Data

The following table summarizes representative yields for the synthesis of various 2-amino-4H-chromene derivatives using different aromatic aldehydes under optimized conditions.[1][2]

| Aldehyde | Active Methylene | Phenol/Enol | Catalyst | Solvent | Time (min) | Yield (%) |

| 4-Chlorobenzaldehyde | Malononitrile | Dimedone | Pyridine-2-carboxylic acid (15 mol%) | Water:EtOH (1:1) | 10 | 98 |

| 4-Nitrobenzaldehyde | Malononitrile | Dimedone | Pyridine-2-carboxylic acid (15 mol%) | Water:EtOH (1:1) | 15 | 95 |

| Benzaldehyde | Malononitrile | Dimedone | Pyridine-2-carboxylic acid (15 mol%) | Water:EtOH (1:1) | 20 | 92 |

| 4-Methoxybenzaldehyde | Malononitrile | Dimedone | Pyridine-2-carboxylic acid (15 mol%) | Water:EtOH (1:1) | 25 | 90 |

| This compound | Malononitrile | Resorcinol | Pyridine-2-carboxylic acid (15 mol%) | Water:EtOH (1:1) | ~20-30 | ~90-95 (expected) |

Note: The data for this compound is an expected yield based on the high reactivity of similar electron-rich aldehydes under these conditions.

Reaction Workflow

II. Catalyst-Free Knoevenagel Condensation in Water

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction. A green and efficient protocol for this reaction involves the condensation of this compound with an active methylene compound, such as malononitrile, in water without the need for a catalyst.[3]

Experimental Protocol: Synthesis of 2-(4-(Methylamino)benzylidene)malononitrile

In a glass vial, this compound (1.00 mmol) and malononitrile (1.00 mmol) are stirred in water (2 mL) at room temperature.[3] The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is evaporated in vacuo to yield the desired product. If necessary, the product can be further purified by column chromatography.

Quantitative Data

The following table presents the yields for the catalyst-free Knoevenagel condensation of various benzaldehydes with malononitrile in water.[3]

| Aldehyde | Reaction Time (h) | Yield (%) |

| 4-(Dimethylamino)benzaldehyde | 0.5 | 90 |

| 4-Methoxybenzaldehyde | 4 | 94 |

| Benzaldehyde | 2 | >99 |

| 4-Nitrobenzaldehyde | 0.33 | >99 |

| This compound | ~0.5-1 | ~90 (expected) |

Note: The data for this compound is an expected value based on the similar reactivity of 4-(dimethylamino)benzaldehyde.

III. Microwave-Assisted Synthesis of Pyrimidine (B1678525) Derivatives

Pyrimidines are core structures in numerous biologically active compounds. A rapid and efficient one-pot, three-component synthesis of pyrimidine derivatives can be achieved under microwave irradiation.

Experimental Protocol: Synthesis of 4-(4-(Methylamino)phenyl)-2-phenyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

In a microwave-safe vessel, this compound (1 mmol), ethyl cyanoacetate (B8463686) (1 mmol), benzamidine (B55565) hydrochloride (1 mmol), and potassium carbonate (2.0 eq) are mixed in water (10 mL). The vessel is sealed and subjected to microwave irradiation at 100°C for approximately 20 minutes. After cooling, the precipitate is filtered, washed with water, and recrystallized from ethanol to afford the pure pyrimidine derivative.

Quantitative Data

The table below shows the yields of pyrimidine derivatives synthesized from various aromatic aldehydes under microwave-assisted conditions.

| Aldehyde | Active Methylene | Amidine | Base | Solvent | Time (min) | Yield (%) |

| Benzaldehyde | Ethyl Cyanoacetate | Benzamidine HCl | K2CO3 | Water | 20 | Moderate |

| 4-Chlorobenzaldehyde | Malononitrile | Benzamidine HCl | K2CO3 | Water | 20 | Moderate |

| 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | Benzamidine HCl | K2CO3 | Water | 20 | Moderate |

| This compound | Ethyl Cyanoacetate | Benzamidine HCl | K2CO3 | Water | ~20 | Moderate-Good (expected) |

Note: Specific yield for the this compound derivative is expected to be in the moderate to good range based on the general success of the protocol.

IV. Microwave-Assisted Synthesis of Quinolines

The quinoline (B57606) scaffold is a key component of many pharmaceuticals. Microwave-assisted synthesis provides a rapid and efficient route to quinoline derivatives.

Experimental Protocol: General Procedure for Microwave-Assisted Quinoline Synthesis

A mixture of an aniline (B41778) derivative, a carbonyl compound (such as a β-ketoester), and a cyclizing agent (e.g., polyphosphoric acid) is subjected to microwave irradiation in a sealed vessel.[4][5] For the synthesis of a 2-substituted quinoline from this compound, a Doebner-von Miller type reaction can be adapted where an α,β-unsaturated aldehyde (formed in situ from an aldehyde and an enolizable ketone) reacts with an aniline. A more direct approach involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene carbonyl group (Friedländer synthesis). A microwave-assisted approach can significantly accelerate these classical reactions.[6]

Reaction Logic

V. Biginelli Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a multicomponent reaction that produces dihydropyrimidinones, a class of compounds with diverse pharmacological activities.

Experimental Protocol: General Procedure for the Biginelli Reaction

An equimolar mixture of an aldehyde (this compound), a β-ketoester (e.g., ethyl acetoacetate), and urea (B33335) or thiourea (B124793) is heated in the presence of a catalytic amount of a Brønsted or Lewis acid.[7][8] The reaction can be performed in a solvent such as ethanol or under solvent-free conditions.[9] The product typically precipitates from the reaction mixture upon cooling and can be purified by recrystallization.

Quantitative Data

The yields of the Biginelli reaction are highly dependent on the specific substrates and reaction conditions.

| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Conditions | Yield (%) |

| Benzaldehyde | Ethyl Acetoacetate | Urea | HCl | Reflux in EtOH | 58 |

| Benzaldehyde | Ethyl Acetoacetate | Urea | HCl | (Pre-formation of iminium) | 62 |

| This compound | Ethyl Acetoacetate | Urea | Acid Catalyst | Reflux/Solvent-free | Variable |

VI. Signaling Pathway Inhibition by this compound Derivatives

Derivatives of this compound have shown potential as inhibitors of key signaling pathways implicated in diseases such as cancer. For instance, analogs of this scaffold can be designed to target protein kinases like Microtubule Affinity Regulating Kinase 4 (MARK4), which is involved in the Wnt signaling pathway.[10][11]

MARK4 and the Wnt Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis. Its dysregulation is a hallmark of many cancers. MARK4 is a serine/threonine kinase that has been implicated as a component of the Wnt signaling cascade.[10][11][12] Inhibition of MARK4 can disrupt the downstream signaling events that lead to cell proliferation and survival.

Conclusion

This compound is a readily accessible and highly reactive building block for the synthesis of a variety of heterocyclic compounds with significant potential in drug discovery and materials science. The novel reactions presented in this guide, including multicomponent reactions for the synthesis of chromenes and pyrimidines, catalyst-free Knoevenagel condensations, and microwave-assisted syntheses of quinolines, offer efficient, and often greener, alternatives to traditional synthetic methods. The potential for derivatives of this compound to modulate key biological pathways, such as the Wnt signaling cascade through inhibition of kinases like MARK4, underscores the importance of this scaffold in the development of new therapeutic agents. The detailed protocols and data provided herein are intended to serve as a valuable resource for researchers exploring the synthetic utility of this versatile compound.

References

- 1. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 10. genecards.org [genecards.org]

- 11. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 12. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

Theoretical Deep Dive into the Molecular Structure of 4-(Methylamino)benzaldehyde

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 4-(Methylamino)benzaldehyde (4-MAB), a molecule of interest in various chemical and pharmaceutical research domains. This document synthesizes findings from theoretical and computational studies, offering insights into its geometric, vibrational, and electronic properties. Due to the limited availability of extensive dedicated studies on 4-MAB, this guide also incorporates comparative data from its close analog, 4-(Dimethylamino)benzaldehyde (DMABA), to provide a more complete structural understanding.

Introduction

This compound is an aromatic organic compound characterized by a benzene (B151609) ring substituted with a formyl group and a methylamino group at the para position. Its structure, featuring both an electron-donating group (methylamino) and an electron-withdrawing group (aldehyde), gives rise to interesting electronic properties and reactivity, making it a valuable subject for theoretical and experimental investigation. Understanding the molecular geometry, vibrational modes, and electronic characteristics of 4-MAB is crucial for applications in synthesis, materials science, and as a scaffold in drug design.

Theoretical and Experimental Methodologies

The insights presented in this guide are derived from a combination of computational chemistry methods and experimental spectroscopic data.

Computational Protocols: Density Functional Theory (DFT)

The primary theoretical approach for elucidating the molecular properties of 4-MAB and its analogs is Density Functional Theory (DFT). This quantum mechanical modeling method is employed to predict the electronic structure of molecules.

Workflow for DFT Calculations:

Figure 1: A generalized workflow for the theoretical analysis of this compound using DFT.

A common and effective computational model for this class of molecules involves the B3LYP functional with a 6-31G(d) basis set. This combination offers a good balance between accuracy and computational cost for predicting molecular geometries and vibrational frequencies.

Experimental Protocols

Experimental data serves as a crucial benchmark for validating theoretical models. The primary techniques referenced include:

-

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques are used to measure the vibrational modes of the molecule. Solid-state spectra are often recorded to be compared with theoretical calculations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, which is dictated by the molecular structure.

-

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate measurement of the molecular weight, confirming the elemental composition of the synthesized compound.

-

Single-Crystal X-ray Diffraction: This is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for 4-MAB is readily available in the reviewed literature, data for the closely related DMABA provides valuable structural parameters for comparison.

Molecular Structure and Geometry

The molecular structure of 4-MAB has been optimized using DFT calculations. The key structural parameters, including bond lengths and angles, are presented below. For a comprehensive comparison, theoretical and experimental data for DMABA are also included.

Atom Numbering Scheme

Figure 2: Atom numbering scheme for this compound used in structural data tables.

Bond Lengths

The calculated bond lengths for 4-MAB are indicative of a planar aromatic system with delocalized π-electrons. The C-N and C=O bond lengths are of particular interest due to the interplay of the electron-donating and -withdrawing groups.

| Bond | 4-MAB (Calculated, Å) | 4-DMABA (Calculated, Å) | 4-DMABA (Experimental, Å) |

| C1-C2 | - | 1.396 | 1.391 |

| C2-C3 | - | 1.392 | 1.385 |

| C3-C4 | - | 1.411 | 1.414 |

| C4-C5 | - | 1.411 | 1.414 |

| C5-C6 | - | 1.392 | 1.385 |

| C6-C1 | - | 1.396 | 1.391 |

| C1-C7 | - | 1.472 | 1.470 |

| C7=O8 | - | 1.221 | 1.215 |

| C4-N9 | - | 1.366 | 1.362 |

| N9-C10 | - | 1.458 | 1.453 |

Note: Specific calculated bond lengths for 4-MAB were not available in the reviewed literature. The data for DMABA is provided for comparison.

Bond Angles

The bond angles around the benzene ring are expected to be close to 120°, consistent with sp² hybridization. Deviations from this ideal angle can be attributed to the electronic and steric effects of the substituents.

| Angle | 4-MAB (Calculated, °) | 4-DMABA (Calculated, °) | 4-DMABA (Experimental, °) |

| C6-C1-C2 | - | 118.8 | 118.9 |

| C1-C2-C3 | - | 120.9 | 121.0 |

| C2-C3-C4 | - | 119.5 | 119.3 |

| C3-C4-C5 | - | 121.5 | 121.5 |

| C4-C5-C6 | - | 119.5 | 119.3 |

| C5-C6-C1 | - | 120.9 | 121.0 |

| C2-C1-C7 | - | 121.1 | 120.9 |

| C6-C1-C7 | - | 120.1 | 120.2 |

| C1-C7-O8 | - | 124.9 | 125.0 |

| C3-C4-N9 | - | 120.0 | 119.9 |

| C5-C4-N9 | - | 118.5 | 118.6 |

| C4-N9-C10 | - | 121.1 | 121.2 |

Note: Specific calculated bond angles for 4-MAB were not available in the reviewed literature. The data for DMABA is provided for comparison.

Vibrational Analysis

Vibrational spectroscopy, in conjunction with theoretical calculations, provides a detailed picture of the molecular motions. The calculated vibrational frequencies for DMABA show good agreement with experimental FTIR and Raman spectra, lending confidence to the computational methodology. A similar level of agreement is anticipated for 4-MAB.

Key Vibrational Modes of Substituted Benzaldehydes